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Compound of Interest

4-(4-
Compound Name:
Methoxyphenyl)cyclohexanone

Cat. No.: B1589243

Introduction

4-(4-Methoxyphenyl)cyclohexanone is a significant organic compound featuring a
cyclohexanone core substituted with a 4-methoxyphenyl group. This structure makes it a
valuable intermediate in the synthesis of various pharmaceutical and bioactive molecules.[1]
The presence of both alicyclic and aromatic moieties, along with a ketone functional group and
an ether linkage, presents a rich landscape for structural analysis. This guide provides an in-
depth, multi-technique approach to the complete structural elucidation of this molecule,
designed for researchers, scientists, and professionals in drug development. Our methodology
emphasizes not just the "what" but the "why" of each analytical choice, ensuring a self-
validating and scientifically rigorous process.

Molecular Identity and Physicochemical Properties

Before delving into advanced spectroscopic analysis, establishing the fundamental properties
of the compound is crucial.

e Molecular Formula: C13H1602
» Molecular Weight: 204.26 g/mol

e Appearance: White solid
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e Melting Point: Approximately 74°C

These foundational data points are critical for techniques like mass spectrometry, where the
molecular weight is a key parameter for confirmation.

A Symphony of Spectroscopies: The Elucidation
Workflow

The definitive confirmation of a chemical structure is rarely achieved through a single
technique. Instead, it is the consilience of evidence from multiple, orthogonal analytical
methods that provides the highest degree of confidence. Our approach to elucidating the
structure of 4-(4-Methoxyphenyl)cyclohexanone follows a logical progression, with each step
building upon the last.
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Caption: Workflow for the structural elucidation of 4-(4-Methoxyphenyl)cyclohexanone.
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Mass Spectrometry: Unveiling the Molecular Mass
and Fragmentation

Mass spectrometry (MS) is the initial port of call for determining the molecular weight of a
compound and gaining insights into its substructures through fragmentation analysis.

Experimental Protocol (Electron lonization - EI-MS)

o Sample Preparation: A dilute solution of 4-(4-Methoxyphenyl)cyclohexanone is prepared in
a volatile organic solvent such as methanol or dichloromethane.

 Injection: A small volume of the sample is injected into the mass spectrometer.

 lonization: The sample is vaporized and then bombarded with a high-energy electron beam
(typically 70 eV). This process removes an electron, creating a molecular ion (Me+).

o Fragmentation: The high internal energy of the molecular ion causes it to fragment into
smaller, charged species.

e Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Detection: The abundance of each ion is recorded, generating a mass spectrum.

Data Interpretation

The mass spectrum of 4-(4-Methoxyphenyl)cyclohexanone is expected to exhibit a molecular
ion peak at m/z = 204, corresponding to its molecular weight. The fragmentation pattern
provides a fingerprint of the molecule's structure. Based on the analysis of structurally similar
compounds, such as 2-(4-methoxybenzylidene)cyclohexanone, a probable fragmentation
pathway can be proposed.[]
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Proposed Relative
m/z Structural Formula

Fragment lon Abundance
204 Molecular lon [M]e+ [C13H1602]+ High
189 [M - CHs]e+ [C12H1302]+ Moderate
176 [M - COJe+ [C12H160]e+ Low

4-methoxybenzylidyne )
135 ) [CsH7O]+ High

cation

4-methoxyphenyl ]
121 ) [C7H70]+ High
cation

77 Phenyl cation [CeHs]+ Moderate

The presence of a prominent peak at m/z 121 is highly characteristic of the 4-methoxyphenyl
group, while the peak at m/z 135 suggests the presence of a benzyl-type fragment with the
methoxy group. The loss of a methyl group (m/z 189) and a carbonyl group (m/z 176) are also
anticipated fragmentation patterns for this structure.

Infrared Spectroscopy: Identifying the Key
Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the
functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol (Attenuated Total Reflectance -
ATR-FTIR)

e Sample Preparation: A small amount of the solid 4-(4-Methoxyphenyl)cyclohexanone is
placed directly onto the ATR crystal.

o Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR
crystal, which is in contact with the sample.

Data Interpretation
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The IR spectrum of 4-(4-Methoxyphenyl)cyclohexanone will display characteristic absorption
bands corresponding to its constituent functional groups.

Wavenumber (cm~—?) Vibration Type Functional Group
~3000-2850 C-H stretch Aliphatic (cyclohexane)
~1715 C=0 stretch Ketone (cyclohexanone)
~1610, ~1510 C=C stretch Aromatic ring

~1250 C-O stretch Aryl ether

~1180 C-O stretch Aryl ether

~830 C-H out-of-plane bend 1,4-disubstituted aromatic

The most prominent peak is expected to be the strong C=0 stretch around 1715 cm™1,
characteristic of a saturated six-membered ring ketone.[3][4] The presence of the aromatic ring
will be confirmed by the C=C stretching vibrations and the C-H out-of-plane bending
characteristic of para-disubstitution. The strong C-O stretching bands confirm the presence of
the methoxy group.

Nuclear Magnetic Resonance Spectroscopy:
Mapping the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the
detailed structure of an organic molecule in solution. It provides information about the chemical
environment, connectivity, and spatial relationships of the atoms.

Experimental Protocol (*H, **C, COSY, HSQC, HMBC)

e Sample Preparation: Approximately 5-10 mg of 4-(4-Methoxyphenyl)cyclohexanone is
dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCIz) in an NMR tube. A small
amount of tetramethylsilane (TMS) is added as an internal standard (O ppm).

o Data Acquisition: A series of NMR experiments are performed on a high-field NMR
spectrometer (e.g., 400 MHz or higher).
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'H NMR Data Interpretation

The *H NMR spectrum will provide information on the number of different types of protons and
their neighboring protons.

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Aromatic protons
~7.1-7.2 Doublet 2H ortho to the

cyclohexanone group

Aromatic protons
~6.8-6.9 Doublet 2H meta to the

cyclohexanone group

Methoxy group (-

~3.8 Singlet 3H
OCHs3) protons

Cyclohexane protons
) adjacent to the
~2.2-2.6 Multiplet 4H
carbonyl group (o-

protons)

Cyclohexane protons
] adjacent to the
~1.8-2.1 Multiplet 4H oo
aromatic ring (-

protons)

Cyclohexane proton at
. the point of
~2.9-3.1 Multiplet 1H o _
substitution (benzylic

proton)

3C NMR Data Interpretation

The 3C NMR spectrum reveals the number of chemically distinct carbon atoms.
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Chemical Shift (6, ppm) Assignment
~210 Carbonyl carbon (C=0)
~158 Aromatic carbon attached to the methoxy group

Aromatic carbon attached to the cyclohexane

~135 _
ring
128 Aromatic carbons ortho to the cyclohexanone
group
114 Aromatic carbons meta to the cyclohexanone
group
~55 Methoxy carbon (-OCHs)
~45 Cyclohexane carbon at the point of substitution
40 Cyclohexane carbons adjacent to the carbonyl
group
30 Cyclohexane carbons adjacent to the aromatic

ring

2D NMR for Unambiguous Assignments

To definitively connect the proton and carbon signals and establish the bonding network, a
suite of 2D NMR experiments is essential.
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TH NMR Signals
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Caption: Key 2D NMR correlations for 4-(4-Methoxyphenyl)cyclohexanone.
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COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to
each other (typically on adjacent carbons). We would expect to see correlations between the
ortho and meta aromatic protons, and between the alpha, beta, and benzylic protons on the
cyclohexanone ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton
signals with the carbon signals to which they are directly attached. This allows for the
unambiguous assignment of the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations
between protons and carbons that are two or three bonds away. This is crucial for piecing
together the molecular skeleton. Key expected correlations include the methoxy protons to
the aromatic carbon they are attached to, and the benzylic proton to the aromatic carbons
and the beta-carbons of the cyclohexane ring.

X-Ray Crystallography: The Definitive Solid-State
Structure

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous

determination of the molecule's three-dimensional structure in the solid state, including bond

lengths, bond angles, and conformation.

Experimental Protocol

Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of
a saturated solution of 4-(4-Methoxyphenyl)cyclohexanone in an appropriate solvent
system (e.g., dichloromethane/hexane).[5]

Data Collection: A selected crystal is mounted on a diffractometer and irradiated with
monochromatic X-rays. The diffraction pattern is collected.

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure
and refine the atomic positions.

Expected Structural Features
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Based on data from similar structures like (4-ethylcyclohexyl)(4-methoxyphenyl)methanone, the
cyclohexanone ring is expected to adopt a chair conformation to minimize steric strain.[5] The
4-methoxyphenyl substituent would likely occupy an equatorial position to avoid 1,3-diaxial
interactions. X-ray data would provide precise measurements of bond lengths and angles,
confirming the connectivity established by NMR and providing insight into any potential
intermolecular interactions in the crystal lattice.

Conclusion

The structural elucidation of 4-(4-Methoxyphenyl)cyclohexanone is a systematic process that
leverages the strengths of multiple analytical techniques. Mass spectrometry confirms the
molecular weight and provides initial structural clues. Infrared spectroscopy identifies the key
functional groups. A comprehensive suite of 1D and 2D NMR experiments maps out the precise
atomic connectivity and spatial relationships in solution. Finally, X-ray crystallography can
provide the definitive solid-state structure. By integrating the data from each of these
techniques, we can achieve an unambiguous and self-validated structural assignment, a critical
step in the development of new chemical entities for research and therapeutic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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